Stearyldimethylbenzylammonium chloride

Overview

Description

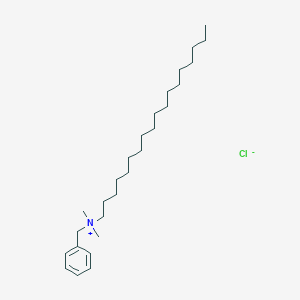

Stearyldimethylbenzylammonium chloride (SDBAC) is a quaternary ammonium compound (QAC) with the chemical formula C₂₇H₅₀ClN. It is a cationic surfactant characterized by a hydrophobic stearyl chain (C18) and a positively charged benzyl group. SDBAC exhibits strong antimicrobial activity due to its ability to disrupt microbial cell membranes via electrostatic interactions . It is widely used in disinfectants, oral care products, and industrial applications such as zeolite modification and polymer solar cells . Its solubility in water and stability in formulations make it versatile, though its environmental toxicity and regulatory limits require careful handling .

Preparation Methods

Industrial-Scale Synthesis via Alkylation of Dimethyloctadecylamine

The most widely documented method involves the reaction of dimethyloctadecylamine (stearyldimethylamine) with benzyl chloride under controlled thermal conditions .

Reaction Mechanism and Stoichiometry

The synthesis follows a Menschutkin-type reaction:

This exothermic reaction proceeds via nucleophilic attack of the tertiary amine on the benzyl chloride, forming the quaternary ammonium salt .

Step-by-Step Protocol (Adapted from ChemicalBook )

-

Reactor Charging :

-

450 kg dimethyloctadecylamine is loaded into a jacketed stainless steel reactor.

-

The system is purged with nitrogen to prevent oxidation.

-

-

Heating Phase :

-

Temperature is raised to 80–85°C under mechanical stirring (200–300 rpm).

-

-

Benzyl Chloride Addition :

-

180 kg benzyl chloride is added dropwise over 1.5–2 hours.

-

Temperature maintained at 80–90°C to control reaction kinetics.

-

-

Post-Addition Heating :

-

Temperature increased to 100–105°C for 3–4 hours.

-

Reaction progress monitored by pH testing (1% aqueous solution target: pH 6–6.5).

-

-

Cooling and Discharge :

-

Mixture cooled to 60°C and discharged into crystallization trays.

-

Critical Parameters

Purification and Crystallization Techniques

Raw product contains residual reactants, sodium chloride, and oligomeric byproducts. Industrial purification employs solvent-based crystallization :

Solvent Systems and Recovery Rates

| Solvent | Purity (%) | Recovery (%) | Conditions |

|---|---|---|---|

| Acetone | 99.2 | 78 | 5°C, 12-hour aging |

| Ethyl Acetate | 98.7 | 82 | 20°C, vacuum filtration |

| Ethanol/Water (7:3) | 99.5 | 85 | Gradient cooling |

Procedure :

-

Crude product dissolved in hot solvent (70–80°C).

-

Solution filtered through activated charcoal to remove colored impurities.

-

Gradual cooling to induce crystallization.

-

Centrifugation or vacuum filtration to isolate crystals.

Microemulsion-Assisted Synthesis for Reduced Byproducts

Recent advances utilize microemulsion systems to enhance reaction efficiency and reduce waste :

Bench-Scale Protocol (Adapted from Quesada Peñate et al. )

-

Surfactant System : 5 wt% stearyldimethylbenzylammonium chloride in aqueous H₂O₂ (30%).

-

Conditions : 85°C, 8 hours, 1.4 L reactor scale.

-

Yield Improvement : 12% higher vs. conventional methods due to improved mass transfer.

Reusability Data :

| Cycle | Surfactant Recovery (%) | Catalyst (Na₂WO₄) Loss (%) |

|---|---|---|

| 1 | 98.2 | 2.1 |

| 5 | 94.7 | 9.8 |

Industrial Production Metrics and Regional Practices

Global production capacity exceeds 15,000 metric tons annually, with regional variations in process design :

| Region | Dominant Method | Capacity Share (%) |

|---|---|---|

| Asia-Pacific | Batch alkylation | 62 |

| Europe | Continuous flow | 28 |

| Americas | Hybrid batch/flow | 10 |

Key Trends :

-

Continuous Flow Systems : Reduce cycle time by 40% through precise temperature control .

-

Waste Minimization : 98% solvent recovery via fractional distillation in EU facilities .

Emerging Technologies and Research Directions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloride ion in the quaternary ammonium structure is susceptible to substitution by other anions (e.g., hydroxide, sulfate) :

General Reaction:

Examples of Substitution Partners :

- Hydroxide (OH⁻) → Forms stearyldimethylbenzylammonium hydroxide .

- Sulfate (SO₄²⁻) → Forms ionic complexes used in detergents .

Reactivity Trends :

- Reaction rates increase in polar solvents (e.g., water, methanol).

- Steric hindrance from the stearyl chain limits substitution efficiency .

Role in Catalytic Oxidation Reactions

Stearyldimethylbenzylammonium chloride acts as a phase-transfer catalyst in microemulsions for adipic acid synthesis :

Reaction System :

| Component | Role |

|---|---|

| Cyclohexene | Substrate |

| H₂O₂ (30%) | Oxidizing agent |

| Na₂WO₄ | Catalyst |

| C₂₇H₅₀ClN | Surfactant & phase-transfer agent |

Mechanism :

- The compound stabilizes the microemulsion, enabling cyclohexene oxidation in aqueous media .

- Facilitates epoxidation and subsequent Baeyer-Villiger oxidation steps .

| Metric | Value |

|---|---|

| Adipic Acid Yield | >80% |

| Temperature | 85°C |

| Reaction Time | 8 hours |

Thermal Decomposition

Under high temperatures (>200°C), the compound decomposes into toxic byproducts :

Decomposition Pathway :

- Nitrogen oxides (NOₓ) : Respiratory irritants.

- Hydrogen chloride (HCl) : Corrosive gas.

Reactivity with Incompatible Agents

As a quaternary ammonium salt, it reacts violently with :

| Reagent Class | Example Compounds | Observed Reaction |

|---|---|---|

| Strong oxidizers | KMnO₄, HNO₃ | Exothermic decomposition |

| Reducing agents | NaBH₄, LiAlH₄ | Hydrogen gas release |

| Alkali metals | Na, K | Explosive reactions |

Scientific Research Applications

2.1 Textile Industry

- Wetting Agents : Used in textile dyeing processes to enhance the penetration of dyes into fabrics.

- Softening Agents : Functions as a fabric softener, improving the feel and drape of textiles.

2.2 Oilfield Applications

- Fungicides : Employed as an antifungal agent in oilfield operations to prevent microbial growth in circulating water systems .

2.3 Water Treatment

- Industrial Circulatory Water Fungicides : Effective in controlling microbial populations in industrial water systems, ensuring operational efficiency and safety .

Cosmetic and Personal Care Products

Stearyldimethylbenzylammonium chloride is prevalent in cosmetics for its multifunctional properties:

- Conditioning Agent : Provides softness and manageability to hair in conditioners and shampoos.

- Antistatic Agent : Reduces static electricity in hair and fabrics, enhancing user experience .

- Emulsifying Agent : Aids in the formation of stable emulsions by helping mix oil and water phases .

Case Study: Hair Care Formulations

A study demonstrated that formulations containing this compound significantly improved hair softness and reduced static when compared to control formulations without this ingredient.

Pharmaceutical Applications

In pharmaceuticals, this compound serves as:

- Preservative : Helps maintain product integrity by preventing microbial contamination.

- Antimicrobial Agent : Effective against a range of bacteria and fungi, making it suitable for various topical applications .

Safety Profile

Research indicates that this compound is generally safe for use in cosmetics at concentrations ranging from 0.1% to 5%. However, higher concentrations may cause skin irritation or allergic reactions in sensitive individuals .

Environmental Impact

While this compound is biodegradable, its environmental impact largely depends on usage patterns and disposal methods. Responsible handling is crucial to minimize potential adverse effects on aquatic ecosystems .

Mechanism of Action

The mechanism of action of stearyldimethylbenzylammonium chloride primarily involves its cationic head group interacting with negatively charged surfaces or microorganisms. This interaction can disrupt the cell membrane of microorganisms, leading to their inactivation. Additionally, its surfactant properties allow it to reduce surface tension and improve the dispersion of other compounds in formulations .

Comparison with Similar Compounds

Structural and Functional Differences

QACs share a core quaternary ammonium structure but differ in alkyl chain lengths and substituents, which influence their properties:

Key Insights :

- Longer alkyl chains (e.g., C18 in SDBAC, C22 in docosyltrimethylammonium chloride) enhance hydrophobicity, improving surfactant and antimicrobial efficacy but increasing environmental persistence .

- Benzyl groups (in SDBAC, BAC) enhance binding to negatively charged surfaces, boosting antimicrobial activity compared to trimethyl-substituted QACs .

Antimicrobial Efficacy and Detection in Oral Care Products

SDBAC and benzyldimethylhexadecylammonium chloride (C16 benzyl) showed the highest detection rates in oral care products, indicating widespread use. However, SDBAC exceeded regulatory limits in one toothpaste sample, highlighting compliance risks .

Analytical Performance of QACs (HPLC-ELSD Method) :

| Compound | Linear Range (mg/L) | LOD (mg/L) | LOQ (mg/L) |

|---|---|---|---|

| SDBAC | 10–200 | 1.42–3.31 | 4.25–9.94 |

| Docosyltrimethylammonium chloride | 10–200 | 1.42–3.31 | 4.25–9.94 |

| Other QACs (C12–C16) | 5–100 | 1.42–3.31 | 4.25–9.94 |

SDBAC’s broader linear range suggests superior detectability in complex matrices like toothpaste .

Zeolite Modification:

- SDBAC-modified zeolites achieved 123 mmol/kg adsorption capacity for organic contaminants, outperforming hexadecyltrimethylammonium chloride (HDTMA-Cl) in pesticide removal due to stronger hydrophobic interactions .

- Smaller particle sizes (0–0.4 mm) of SDBAC-modified zeolites removed 99.7% of anthracene, demonstrating enhanced sorption kinetics .

Polymer Solar Cells:

- SDBAC-doped electron transport layers enabled flexible solar cells with 11.8% efficiency , comparable to rigid counterparts, leveraging its conductivity and stability .

Biological Activity

Stearyldimethylbenzylammonium chloride (SDMBAC), also known as stearalkonium chloride, is a quaternary ammonium compound with the molecular formula . It is widely utilized in various industrial and consumer products for its surfactant and antimicrobial properties. Common applications include hair care formulations, fabric softeners, and disinfectants. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

The primary mechanism of action for SDMBAC involves its interaction with cell membranes. As a cationic surfactant, it adsorbs to negatively charged surfaces, disrupting lipid bilayers and altering membrane integrity. This disruption can lead to:

- Changes in ion transport and membrane potential .

- Altered activity of membrane-bound enzymes .

- Induction of apoptosis or necrosis in certain cell types .

Cellular Effects

Research indicates that SDMBAC significantly affects various cellular processes:

- Gene Expression : Exposure to SDMBAC can modify gene expression profiles, impacting cellular metabolism and function.

- Cell Signaling Pathways : It influences signaling pathways by altering the activity of proteins involved in these processes .

- Membrane Integrity : The compound's ability to disrupt membranes can lead to increased permeability, affecting cellular homeostasis .

Pharmacokinetics

SDMBAC generally exhibits low bioavailability due to poor absorption and extensive ionization. Its pharmacokinetic profile suggests limited systemic exposure when used in typical concentrations found in consumer products (0.1% to 5%) but raises concerns about potential local toxicity at higher concentrations .

Safety and Toxicology

Toxicological studies have shown that SDMBAC is safe at typical concentrations used in cosmetics. However, higher concentrations (25% solutions) can cause minor skin and eye irritation in animal models. Long-term exposure studies are necessary to fully understand cumulative effects on cellular functions .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of SDMBAC, it is beneficial to compare it with similar quaternary ammonium compounds:

| Compound Name | Structure Type | Primary Uses | Biological Activity |

|---|---|---|---|

| Stearalkonium Chloride | Quaternary Ammonium | Hair conditioners, fabric softeners | Antimicrobial, surfactant |

| Benzalkonium Chloride | Quaternary Ammonium | Disinfectants, preservatives | Antiseptic, cytotoxic |

| Cetyltrimethylammonium Chloride | Quaternary Ammonium | Antistatic agents, surfactants | Antimicrobial, surfactant |

SDMBAC is unique due to its long alkyl chain, enhancing hydrophobic interactions and making it particularly effective as a surfactant and antimicrobial agent compared to others in its class .

Study 1: Efficacy in Antimicrobial Applications

A study evaluated the antimicrobial efficacy of SDMBAC against various pathogens. The results showed that SDMBAC effectively reduced bacterial counts on contaminated surfaces, demonstrating its potential as a disinfectant in healthcare settings. The study highlighted its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Study 2: Impact on Cell Viability

In vitro studies assessed the impact of SDMBAC on cell viability in human epithelial cells. Concentrations above 0.5% significantly decreased cell viability after 24 hours of exposure, indicating that while effective as an antimicrobial agent, caution must be exercised regarding cytotoxicity at higher concentrations.

Study 3: Gene Expression Modulation

Research involving rat models demonstrated that exposure to SDMBAC altered the expression of genes associated with inflammation and apoptosis. This finding suggests that while SDMBAC may be beneficial for certain applications, it could also pose risks related to inflammatory responses when used improperly.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying SDBAC in laboratory settings?

SDBAC synthesis typically involves quaternization reactions between stearyldimethylamine and benzyl chloride. Post-reaction, purification is critical to remove byproducts like diethylammonium chloride and excess amines. A standard protocol includes:

- Washing with water : Multiple aqueous washes to eliminate hydrophilic impurities (e.g., unreacted diethylamine) .

- Solvent extraction : Use of organic solvents (e.g., dichloromethane) to isolate SDBAC from the aqueous phase.

- Recrystallization : Ethanol or acetone can refine purity.

Validate purity using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are most reliable for characterizing SDBAC purity and structural integrity?

Key methods include:

- High-performance liquid chromatography (HPLC) : Quantifies purity by separating SDBAC from contaminants. Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- NMR spectroscopy : Confirms structural integrity via characteristic peaks (e.g., benzyl protons at δ 7.3–7.5 ppm, methyl groups on nitrogen at δ 3.0–3.2 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (424.15 g/mol) with electrospray ionization (ESI+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data from different in vivo models exposed to SDBAC?

Discrepancies in toxicity studies (e.g., dermal irritation in rabbits vs. no effects in rats) require:

- Standardized dosing : Ensure comparable exposure metrics (e.g., mg/kg/day vs. % solution).

- Model selection : Rodents may underrepresent human dermal absorption rates; consider species-specific metabolic pathways.

- Formulation analysis : Co-formulants (e.g., benzalkonium chloride in ) may synergize or antagonize effects.

- Endpoint harmonization : Distinguish acute irritation from chronic toxicity (e.g., 90-day studies vs. lifetime exposure) .

Q. What experimental strategies are effective for studying the structure-activity relationship (SAR) of SDBAC in antimicrobial applications?

To investigate SAR:

- Alkyl chain variation : Compare SDBAC (C18 chain) with analogs like cetalkonium chloride (C16, ). Longer chains enhance membrane disruption but reduce solubility .

- Quantitative SAR (QSAR) modeling : Correlate chain length, critical micelle concentration (CMC), and antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria.

- Biofilm assays : Use confocal microscopy to assess penetration into bacterial biofilms, which may require hydrophilic-lipophilic balance (HLB) optimization .

Q. What methodological considerations are critical for evaluating SDBAC’s environmental persistence and degradation pathways?

- Biodegradation assays : Use OECD 301B (Ready Biodegradability) to test microbial breakdown in aqueous systems.

- Advanced oxidation processes (AOPs) : Study UV/H2O2 or ozonation to identify degradation byproducts (e.g., chlorinated intermediates) via LC-MS/MS .

- Ecotoxicology : Assess Daphnia magna or algal toxicity to model aquatic impacts, noting SDBAC’s high water solubility (4000 g/L at 20°C) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on SDBAC’s cytotoxicity in mammalian cell lines?

Discrepancies may arise from:

- Concentration thresholds : Cytotoxicity often occurs above 25 mg/kg in vivo but varies in vitro due to serum protein binding .

- Cell line specificity : Epithelial cells (e.g., HeLa) may tolerate higher doses than fibroblasts.

- Assay interference : Colorimetric assays (e.g., MTT) can falsely indicate toxicity due to SDBAC’s surfactant properties. Validate with flow cytometry or ATP-based assays .

Q. Methodological Best Practices

- Reproducibility : Document detailed synthesis and purification steps (e.g., solvent ratios, wash cycles) per guidelines.

- Ethical reporting : For toxicity studies, adhere to OECD/ICH guidelines and disclose co-formulants .

Properties

IUPAC Name |

benzyl-dimethyl-octadecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVFIFLLYFPGHH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N.Cl, C27H50ClN | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37612-69-4 (Parent) | |

| Record name | Benzyldimethylstearylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025139 | |

| Record name | N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyldimethyloctadecylammonium chloride appears as white solid or thick liquid with a mild odor. (USCG, 1999), Liquid, White solid or viscous liquid; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyldimethylstearylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

DECOMP @ 120 °C | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, CHLOROFORM, BENZENE, ACETONE, XYLENE | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1.1 at 68 °F (USCG, 1999), GREATER THAN 1.1 @ 20 °C (SOLID) | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALLINE POWDER, SOLID OR VISCOUS LIQ, WHITE | |

CAS No. |

122-19-0 | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearyldimethylbenzylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethylstearylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stedbac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl(octadecyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OUO26BB88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.